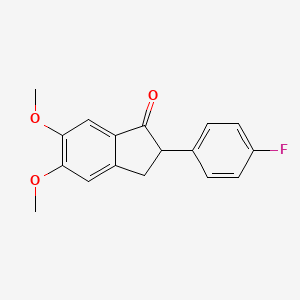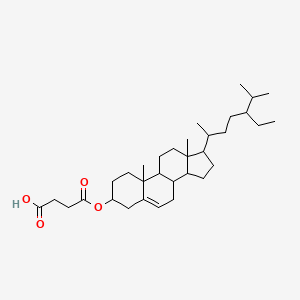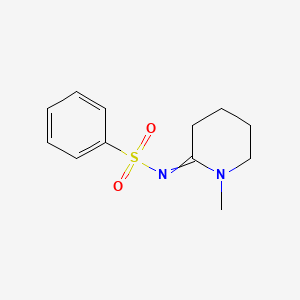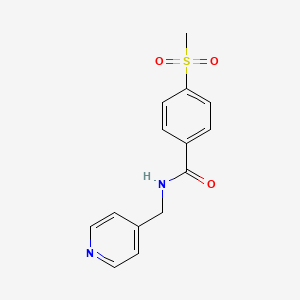![molecular formula C7H19N4OP B14412747 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide CAS No. 83978-23-8](/img/structure/B14412747.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a formamide moiety. The presence of multiple dimethylamino groups contributes to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide typically involves the reaction of tris(dimethylamino)phosphine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and specific temperature conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is crucial to achieving high yields and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .
Applications De Recherche Scientifique
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide involves its interaction with molecular targets through its phosphanylidene and dimethylamino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and nucleophilic attack on electrophilic sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(dimethylamino)phosphine: A related compound with similar reactivity but lacking the formamide moiety.
Tris(dimethylamino)methane: Another similar compound used in organic synthesis.
Dimethylamine: A simpler amine with different reactivity and applications.
Uniqueness
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is unique due to its combination of a phosphanylidene group with a formamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
83978-23-8 |
|---|---|
Formule moléculaire |
C7H19N4OP |
Poids moléculaire |
206.23 g/mol |
Nom IUPAC |
N-[tris(dimethylamino)-λ5-phosphanylidene]formamide |
InChI |
InChI=1S/C7H19N4OP/c1-9(2)13(8-7-12,10(3)4)11(5)6/h7H,1-6H3 |
Clé InChI |
CVUABMCVGVTVAK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=NC=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
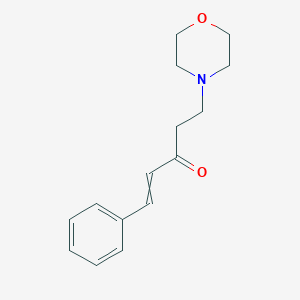
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

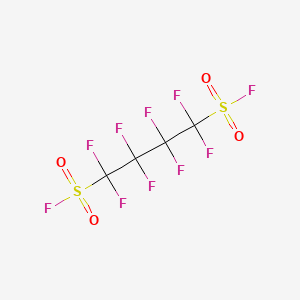
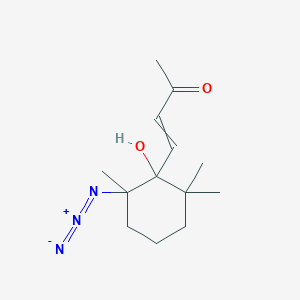
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
